1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 4-cyclopentylphenylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride can be compared with similar compounds, such as:
1-Piperidineacetamide, N-(4-cyclopentylphenyl)-N-ethyl-, (Z)-2-butenedioate (11): This compound has a similar structure but includes an additional ethyl group and a different counterion.
1-Piperidineacetamide, N-(4-cyclopentylphenyl)-N-ethyl-: This compound also has an ethyl group but lacks the monohydrochloride component.
The uniqueness of this compound lies in its specific structure and the presence of the monohydrochloride component, which may influence its chemical and biological properties.
Properties
CAS No. |
85603-11-8 |
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Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
N-(4-cyclopentylphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c21-18(14-20-12-4-1-5-13-20)19-17-10-8-16(9-11-17)15-6-2-3-7-15;/h8-11,15H,1-7,12-14H2,(H,19,21);1H |
InChI Key |
BKYAKSYLHOPJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3CCCC3.Cl |
Origin of Product |
United States |
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